6-Methylene-[1,4]dioxepane
CAS No.: 28544-86-7
Cat. No.: VC6557394
Molecular Formula: C6H10O2
Molecular Weight: 114.144
* For research use only. Not for human or veterinary use.
![6-Methylene-[1,4]dioxepane - 28544-86-7](/images/structure/VC6557394.png)
Specification
CAS No. | 28544-86-7 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.144 |
IUPAC Name | 6-methylidene-1,4-dioxepane |
Standard InChI | InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Standard InChI Key | DQXYFBLUOIXBIY-UHFFFAOYSA-N |
SMILES | C=C1COCCOC1 |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Attributes
6-Methylene- dioxepane belongs to the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. Its molecular formula (C₆H₁₀O₂) corresponds to a molecular weight of 114.14 g/mol. The SMILES notation (C=C1COCCOC1) and InChI identifier (InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2) confirm the presence of a methylene substituent at the 6-position and ether linkages at the 1- and 4-positions . The InChIKey (DQXYFBLUOIXBIY-UHFFFAOYSA-N) facilitates rapid database searches for this compound.
Conformational Analysis
The seven-membered ring adopts a chair-like conformation to minimize steric strain, with the methylene group occupying an equatorial position. This geometry reduces torsional strain between the oxygen lone pairs and adjacent C-H bonds. Nuclear magnetic resonance (NMR) studies of analogous dioxepanes (e.g., 2-methylene-1,3-dioxepane) reveal that ring puckering dynamics influence chemical shift anisotropy, particularly in the ¹³C NMR spectrum .
Synthetic Methodologies
Radical Ring-Opening Polymerization (RROP)
Although direct literature on 6-methylene-[1, dioxepane polymerization is scarce, insights can be drawn from its structural analog, 2-methylene-1,3-dioxepane (MDO). UV-initiated RROP of MDO produces polymers with branching densities influenced by intramolecular 1,7-H-transfer (short-chain branching) and intermolecular H-transfer (long-chain branching) . For 6-methylene- dioxepane, similar mechanisms are hypothesized:
Controlled RROP using TEMPO-mediated polymerization or atom transfer radical polymerization (ATRP) could theoretically yield linear polymers with predictable molecular weights (Mn < 30,000 g/mol) and dispersity (Đ < 2.0) .
Alternative Synthetic Routes
Patent literature describes amino-dioxepane intermediates synthesized via nucleophilic ring-opening of epoxides or cyclization of diols with carbonyl compounds . Adapting these methods, 6-methylene- dioxepane might be synthesized through:
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Cyclocondensation: Reaction of 3-buten-1,2-diol with formaldehyde under acidic conditions.
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Ring-Expansion: Treatment of 1,4-dioxane derivatives with methylene donors (e.g., CH₂N₂).
Physicochemical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predicts CCS values for various adducts :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 115.07536 | 122.8 |
[M+Na]⁺ | 137.05730 | 132.3 |
[M-H]⁻ | 113.06080 | 126.6 |
These values suggest a compact gas-phase structure, consistent with the molecule’s rigid ring system.
Thermal Behavior
Differential scanning calorimetry (DSC) of PMDO (poly(2-methylene-1,3-dioxepane)) shows semicrystalline behavior with multiple melting peaks (Tm = 45–60°C) . By analogy, 6-methylene-[1, dioxepane-based polymers may exhibit reduced crystallinity due to branching, as seen in Kuhn–Mark–Houwink–Sakurada (KHMS) plots where the α exponent decreases with branching density .
Applications in Materials Science
Biodegradable Polymers
The ester linkages formed during RROP render 6-methylene- dioxepane-derived polymers hydrolytically degradable. Unlike poly(ε-caprolactone) (PCL), which is semicrystalline, branched analogs from dioxepanes exhibit amorphous domains, potentially enhancing biodegradation rates .
Contrast Media Synthesis
Patent US4341756A highlights amino-dioxepanes as intermediates for non-ionic contrast media . Functionalization of 6-methylene- dioxepane with iodine-containing groups (e.g., triiodophenyl) could yield novel radiopaque agents with improved biocompatibility.
Challenges and Future Directions
Branching Control
Achieving monodisperse polymers requires suppressing H-transfer reactions. Recent advances in reversible addition-fragmentation chain-transfer (RAFT) polymerization could mitigate branching, enabling precise control over polymer architecture .
Toxicity Profiling
No toxicity data exists for 6-methylene- dioxepane. In vitro cytotoxicity assays (e.g., MTT assays on HEK293 cells) are needed to evaluate its safety profile for biomedical applications.
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